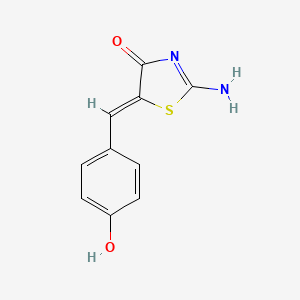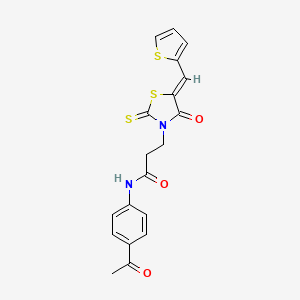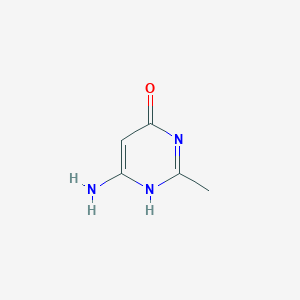![molecular formula C18H12ClN3O B7734053 7-(3-chlorophenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7734053.png)
7-(3-chlorophenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-chlorophenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core with a 3-chlorophenyl and a phenyl group attached, which contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chlorophenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core . The reaction is usually carried out under reflux conditions with a base such as sodium methoxide in butanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process and minimize the formation of by-products.
化学反応の分析
Types of Reactions
7-(3-chlorophenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products. Substitution reactions can result in the replacement of the chlorine atom with various nucleophiles, leading to a wide range of substituted derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 7-(3-chlorophenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, as a tyrosine kinase inhibitor, the compound binds to the ATP-binding site of the enzyme, preventing its activation and subsequent signaling pathways involved in cell proliferation . This inhibition can lead to the suppression of cancer cell growth and proliferation.
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure and have been studied for their biological activities.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with a similar core structure, known for their potential as enzyme inhibitors.
Uniqueness
7-(3-chlorophenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one is unique due to the presence of both a 3-chlorophenyl and a phenyl group, which contribute to its distinct chemical properties and biological activities. This combination of substituents can enhance its binding affinity to specific molecular targets, making it a promising candidate for further research and development.
特性
IUPAC Name |
7-(3-chlorophenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O/c19-13-7-4-8-14(9-13)22-10-15(12-5-2-1-3-6-12)16-17(22)20-11-21-18(16)23/h1-11H,(H,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXYMVHDBQODDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=C2C(=O)N=CN3)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN(C3=C2C(=O)N=CN3)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B7733999.png)




![7-(3-chloro-4-methylphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7734046.png)
![7-(4-methoxyphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7734050.png)
![7-(4-bromophenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7734059.png)
![7-(4-methylphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7734064.png)
![ethyl [4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl]imidoformate](/img/structure/B7734065.png)

